molecular formula C11H10ClNO B101766 2-chloro-1-(1H-indol-3-yl)propan-1-one CAS No. 17380-07-3

2-chloro-1-(1H-indol-3-yl)propan-1-one

Cat. No. B101766
CAS RN: 17380-07-3
M. Wt: 207.65 g/mol
InChI Key: ITKRRBMAMUDWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-1-(1H-indol-3-yl)propan-1-one” is a specialty product for proteomics research . It belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .


Molecular Structure Analysis

The molecular formula of “2-chloro-1-(1H-indol-3-yl)propan-1-one” is C11H10ClNO . Its molecular weight is 207.656 .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural framework of “2-chloro-1-(1H-indol-3-yl)propan-1-one” could be modified to enhance its affinity to viral receptors, potentially leading to the development of new antiviral drugs.

Anti-inflammatory Applications

The indole nucleus is known to possess anti-inflammatory capabilities. By incorporating the “2-chloro-1-(1H-indol-3-yl)propan-1-one” scaffold into medicinal compounds, researchers can explore its efficacy in reducing inflammation, which is beneficial for treating various chronic diseases .

Anticancer Research

Indole derivatives are often explored for their anticancer activities. The compound could be used as a pharmacophore to develop new therapeutic agents that target specific pathways involved in cancer cell proliferation and survival .

Antimicrobial and Antifungal Potential

Research has indicated that indole derivatives can act as potent antimicrobial and antifungal agents . They have been tested against a variety of fungal strains, including Candida spp. and Aspergillus niger, showing fungicidal activity at certain concentrations . This suggests that “2-chloro-1-(1H-indol-3-yl)propan-1-one” could be a valuable addition to the arsenal against drug-resistant fungal infections.

Tyrosinase Inhibition

Indole compounds have been identified as effective tyrosinase inhibitors . Tyrosinase is an enzyme involved in melanin production, and its inhibition is crucial in the treatment of hyperpigmentation disorders. The subject compound could be investigated for its potential to reduce tyrosinase activity, thereby contributing to dermatological applications .

Antitubercular Activity

The indole core structure has been utilized in the synthesis of compounds with antitubercular activity . These compounds have been tested against various strains of Mycobacterium tuberculosis, including multidrug-resistant strains, offering a promising avenue for new treatments against tuberculosis .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “2-chloro-1-(1H-indol-3-yl)propan-1-one”, being an indole derivative, could be a subject of future research in the field of medicinal chemistry.

properties

IUPAC Name

2-chloro-1-(1H-indol-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7(12)11(14)9-6-13-10-5-3-2-4-8(9)10/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKRRBMAMUDWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CNC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406682
Record name 2-chloro-1-(1H-indol-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808640
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-chloro-1-(1H-indol-3-yl)propan-1-one

CAS RN

17380-07-3
Record name 2-chloro-1-(1H-indol-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(1H-indol-3-yl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.